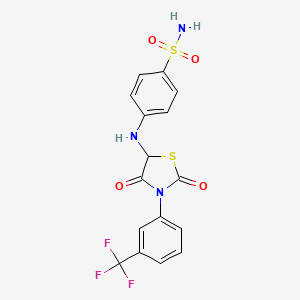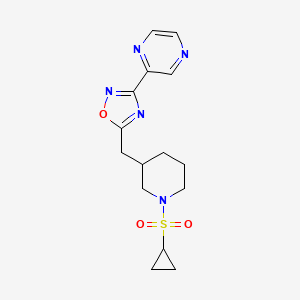![molecular formula C16H21NO2S B2532462 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide CAS No. 2034547-26-5](/img/structure/B2532462.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide” is a compound that contains a benzo[b]thiophen-2-yl group and a pivalamide group . The benzo[b]thiophen-2-yl group is a structural motif found in various compounds with significant photophysical properties . Pivalamide, also known as 2,2-dimethylpropanamide or NDEPA, is a simple amide substituted with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied . The solid-state structure was determined by single-crystal X-ray diffraction . All compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied . These reactions include coupling reactions and electrophilic cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been reported . These compounds were characterized by multinuclear NMR spectroscopy and elemental analysis .
Scientific Research Applications
Structural and Synthetic Insights
Research on compounds with structures related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide has revealed detailed insights into their molecular configurations and synthetic pathways. For instance, studies have explored the molecular structure of related compounds, noting features such as non-planar molecular conformations stabilized by intramolecular hydrogen bonding and the reactivity of specific functional groups (S. Atalay et al., 2016). These insights are crucial for understanding the chemical behavior and potential applications of this compound.
Potential Therapeutic Applications
Although the specific therapeutic applications of this compound are not directly documented, related compounds have been evaluated for their biological activities, offering a glimpse into possible uses. For instance, some derivatives have shown anti-atopic dermatitis activity via suppression of specific receptors, highlighting the therapeutic potential of similar compounds in treating inflammatory conditions (Min Song et al., 2014). Furthermore, research into the design, synthesis, and evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors suggests potential applications in cancer therapy (J. Jiao et al., 2009).
Mechanistic and Metabolic Studies
Understanding the metabolic pathways and mechanisms of action of compounds similar to this compound is essential for their development as therapeutic agents. Studies have elucidated the metabolic transformations and enzyme-mediated reactions these compounds undergo, shedding light on their pharmacokinetics and potential drug interactions (Keith Smith et al., 2012).
Antimicrobial and Antifungal Properties
Research has also identified antimicrobial and antifungal activities in related compounds, suggesting that this compound could be explored for similar applications. The synthesis and evaluation of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives as antimicrobial agents illustrate the potential of such compounds to combat pathogenic strains (D. Bikobo et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-15(2,3)14(18)17-10-16(4,19)13-9-11-7-5-6-8-12(11)20-13/h5-9,19H,10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLWQUCGMGMGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2532379.png)

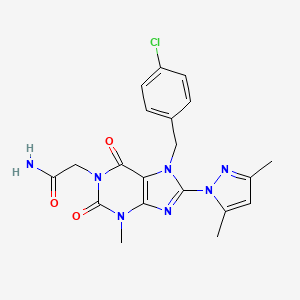
![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)

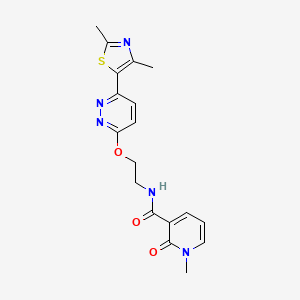
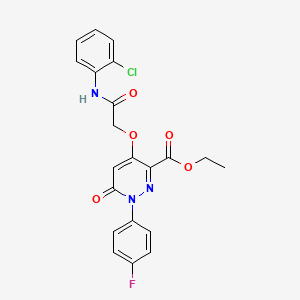

![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)
